molecular formula C16H10F2N2O B2970593 3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide CAS No. 1018068-68-2

3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide

Cat. No. B2970593
CAS RN: 1018068-68-2
M. Wt: 284.266
InChI Key: LKGXXXMUHPFRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the fluoroquinolone family and has been found to possess unique properties that make it a promising candidate for drug development.

Scientific Research Applications

Imaging of Solid Tumors

A study by Tu et al. (2007) synthesized a series of fluorine-containing benzamide analogs to serve as candidate ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. The research aimed at evaluating the potential of these compounds, including those related to 3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide, in tumor imaging and diagnostics. The compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, indicating their effectiveness in imaging sigma2 receptor status, which is crucial in tumor characterization and therapy response monitoring (Tu et al., 2007).

Synthesis of Fluorinated Heterocycles

Wu et al. (2017) reported on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. The research explored the utilization of N-OMe benzamide and its derivatives, akin to this compound, in the creation of monofluorinated alkenes and subsequent synthesis of various fluorinated heterocyclic compounds. These compounds are significant in pharmaceutical and agrochemical industries due to their unique properties imparted by fluorine atoms (Wu et al., 2017).

Fluorophore Labeling for Oligodeoxyribonucleotides

Singh and Singh (2007) developed novel fluorophores for labeling oligodeoxyribonucleotides, which are essential in molecular biology for studies like DNA hybridization. The study synthesized and characterized fluorophores, including those related to this compound, to investigate their fluorescence in various solvents and their effectiveness in labeling and detection applications. Such fluorophores, after attachment to oligodeoxyribonucleotides, exhibited enhanced fluorescence signals and hybridization affinity, highlighting their utility in bioanalytical applications (Singh & Singh, 2007).

Antimicrobial Agent Development

Desai et al. (2013) synthesized novel fluorine-containing compounds, incorporating pharmacophores like quinazolinone along with 4-thiazolidinone, aiming to develop potential antimicrobial agents. This research underscores the exploration of benzamide derivatives, such as this compound, in creating compounds that exhibit notable in vitro antimicrobial potency against various bacterial and fungal strains, indicating their potential in developing new antimicrobial therapies (Desai et al., 2013).

Mechanism of Action

properties

IUPAC Name

3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O/c17-11-3-1-2-10(8-11)16(21)20-15-6-7-19-14-5-4-12(18)9-13(14)15/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGXXXMUHPFRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=C3C=C(C=CC3=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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